2-Amino-N-pyridin-4-ylmethyl-acetamide

Description

Overview of Pyridine-Containing Amide Scaffolds in Medicinal Chemistry and Organic Synthesis

Pyridine-containing amide scaffolds are privileged structures in the realm of medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous natural products and synthetic drugs. nih.gov Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the pharmacokinetic properties of drug candidates, such as improved solubility and bioavailability. nih.gov

The amide functional group is another critical component in drug design, known for its stability and ability to form strong hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. archivepp.com The combination of a pyridine ring and an amide linkage in a single molecule, as seen in N-pyridinylmethyl acetamide (B32628) derivatives, creates a versatile scaffold that has been explored for a wide range of therapeutic applications. These scaffolds are integral to the development of agents with anti-inflammatory, and other biological activities. archivepp.com

Structural Classification and General Significance of 2-Amino-N-pyridin-4-ylmethyl-acetamide

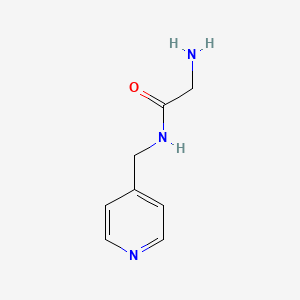

This compound is classified as a substituted acetamide. Its molecular structure consists of a central acetamide group where the nitrogen atom is attached to a pyridin-4-ylmethyl group, and the acetyl group is substituted with an amino group at the alpha-carbon.

Key Structural Features:

Pyridine Ring: A 4-substituted pyridine ring.

Amide Linkage: A secondary amide (-CONH-).

Amino Group: A primary amino group (-NH2) alpha to the amide carbonyl.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 864273-25-6 |

| Molecular Formula | C₈H₁₁N₃O |

| Molar Mass | 165.19 g/mol |

Historical Context and Evolution of Research on Related N-Pyridinylmethyl Acetamide Derivatives

The study of pyridine and its derivatives has a rich history dating back to the 19th century. The initial isolation of pyridine from bone tar and subsequent investigations into its structure and reactivity laid the groundwork for the synthesis of a vast array of pyridine-containing compounds. nih.gov The development of synthetic methodologies for the functionalization of the pyridine ring has been a continuous area of research, enabling the creation of diverse molecular architectures.

Research into acetamide derivatives has also been extensive, with a focus on their synthesis and application in various fields, including as intermediates in organic synthesis and as active pharmaceutical ingredients. archivepp.com The combination of these two important chemical moieties into N-pyridinylmethyl acetamide derivatives is a more recent area of exploration. Studies on related compounds, such as N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, have demonstrated the potential for generating molecules with significant analgesic activity. Furthermore, research into 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has identified them as potential inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov These examples highlight the therapeutic potential that drives the investigation of this class of compounds.

Scope and Objectives of Academic Inquiry into this compound

While specific, in-depth academic inquiry solely focused on this compound is not widely documented in publicly available literature, the objectives for studying such a compound can be inferred from research on analogous structures. The primary goals of investigating this and related molecules typically include:

Synthetic Methodology Development: Devising efficient and scalable synthetic routes to produce the compound and its derivatives. This often involves exploring different coupling reagents and reaction conditions to optimize yield and purity.

Structural and Physicochemical Characterization: Thoroughly characterizing the molecule's structure using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Determining its key physicochemical properties, such as solubility, lipophilicity, and pKa, is also crucial.

Exploration of Biological Activity: Screening the compound for a variety of biological activities based on the known pharmacological profiles of pyridine and amide-containing molecules. This could include assays for anti-inflammatory, and other therapeutic effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how modifications to the chemical structure affect its biological activity. This knowledge is vital for the rational design of more potent and selective compounds.

The study of this compound and its derivatives contributes to the broader understanding of how these chemical scaffolds can be utilized to create novel molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-1-3-10-4-2-7/h1-4H,5-6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHLSIBLXLRBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-Amino-N-pyridin-4-ylmethyl-acetamide, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the acetamide (B32628) methylene group, the amide proton, and the amino protons.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The two protons ortho to the pyridine nitrogen would likely be the most deshielded. The methylene protons adjacent to the pyridine ring and the amide nitrogen would also have characteristic chemical shifts, influenced by the neighboring functional groups. The amide (N-H) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons of the primary amine (NH₂) would also typically present as a broad signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (ortho to N) | 8.4 - 8.6 | Doublet | 2H |

| Pyridine H (meta to N) | 7.2 - 7.4 | Doublet | 2H |

| -CH₂- (pyridinyl) | 4.4 - 4.6 | Doublet | 2H |

| -NH- (amide) | 8.0 - 8.5 | Triplet (broad) | 1H |

| -CH₂- (acetamide) | 3.2 - 3.4 | Singlet | 2H |

| -NH₂ (amino) | 1.5 - 2.5 | Singlet (broad) | 2H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbon of the amide group is expected to be the most downfield signal (typically δ 170-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen being the most deshielded. The methylene carbons would resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 172 - 175 |

| C (pyridine, C-N) | 148 - 152 |

| C (pyridine, C-C) | 120 - 125 |

| C (quaternary, pyridine) | 145 - 148 |

| -CH₂- (pyridinyl) | 43 - 46 |

| -CH₂- (acetamide) | 40 - 43 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring. It would also confirm the coupling between the amide proton and the adjacent methylene protons of the pyridinylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected between the pyridine protons and the methylene bridge carbon, as well as between the amide proton and the carbonyl carbon and the adjacent methylene carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The FTIR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) and the secondary amide (-NH-) groups would exhibit characteristic stretches in the region of 3500-3200 cm⁻¹. The amine may show two distinct bands (asymmetric and symmetric stretching).

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected in the region of 1680-1630 cm⁻¹.

N-H bending: The N-H bending vibration of the amide (Amide II band) typically appears around 1550 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations would be found in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3500 - 3200 | Medium - Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium - Strong |

| C=N, C=C Stretch (Pyridine) | 1600 - 1400 | Medium - Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information, especially for the vibrations of the pyridine ring and the C-C and C-H bonds of the backbone. The symmetric breathing vibration of the pyridine ring, for instance, often gives a strong and sharp signal in the Raman spectrum. The C=O stretch is also observable in Raman, although typically weaker than in the IR spectrum. The combination of both FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, an exact mass would be measured and compared to the theoretical value calculated from its molecular formula (C8H11N3O).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Adduct | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₁₂N₃O⁺ | 166.0975 |

| [M+Na]⁺ | C₈H₁₁N₃ONa⁺ | 188.0794 |

| [M-H]⁻ | C₈H₁₀N₃O⁻ | 164.0830 |

Note: This table represents theoretical values. Experimental data for this specific compound are not available in the reviewed literature.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (for instance, the [M+H]⁺ ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and bonds adjacent to the pyridine ring.

A detailed search for published MS/MS spectra and fragmentation data for this compound did not yield specific results.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. The experimentally determined percentages are then compared with the calculated theoretical values to verify the compound's elemental composition.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 58.16 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.69 |

| Total | 165.196 | 100.00 |

Note: This table shows the calculated elemental composition. No experimental elemental analysis data for this compound were found in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A thorough search of crystallographic databases revealed no published crystal structures for this compound.

Computational Chemistry and in Silico Modeling of 2 Amino N Pyridin 4 Ylmethyl Acetamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It allows for the calculation of various molecular descriptors that help in understanding the reactivity and stability of a compound. For acetamide (B32628) derivatives, DFT has been employed to predict and optimize their electronic structures and properties. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. cymitquimica.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. cymitquimica.com A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

In a study of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the calculated HOMO-LUMO gap was 5.406 eV, indicating a relatively stable and less reactive molecule. nih.gov For another related compound, 2-amino 5-methyl pyridinium (B92312) salicylate, the energy gap was found to be approximately 2.0161 eV. nih.gov These values highlight how substitutions on the core structure can significantly influence the electronic properties. The HOMO and LUMO energies are instrumental in explaining charge transfer interactions within the molecule. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | - | - | 5.406 | nih.gov |

Note: This data is for illustrative purposes based on related compounds and does not represent the exact values for 2-Amino-N-pyridin-4-ylmethyl-acetamide.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent intermediate potential values.

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making them potential sites for electrophilic interactions. Positive potential would be expected around the amino group's hydrogen atoms and the hydrogen attached to the amide nitrogen, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.gov It helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.gov NBO analysis can quantify the stabilization energies associated with these interactions, providing insights into the molecule's stability and reactivity. nih.gov

In related acetamide derivatives, NBO analysis has been used to investigate the interactions between donor (bonding) and acceptor (antibonding) orbitals. researchgate.net For instance, in a study of 2-amino 5-methyl pyridinium salicylate, second-order perturbation theory analysis of the Fock matrix in the NBO basis was used to evaluate the donor-acceptor interactions and their contribution to the stability of the molecule. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to study the conformational flexibility and dynamic behavior of molecules over time. researchgate.net These methods are particularly useful for exploring the different shapes (conformations) a molecule can adopt and their relative energies.

For flexible molecules like this compound, which has several rotatable bonds, conformational sampling is crucial to identify the most stable, low-energy conformations. MD simulations can provide a detailed picture of how the molecule moves and interacts with its environment, such as a solvent or a biological receptor. researchgate.net In recent years, hybrid methods combining neural network potentials (NNP) and molecular mechanics (MM) have been developed to enhance the accuracy of biomolecular simulations. researchgate.net

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. nih.govresearchgate.net This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to estimate their binding affinity. nih.govresearchgate.net

The prediction of ligand-receptor binding modes involves placing the ligand in the active site of the receptor and evaluating the different possible binding poses based on a scoring function. rrpharmacology.ru This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In a study of a similar compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking was performed against the insulin-like growth factor 1 receptor (IGF-1R). The study predicted different types of non-covalent interactions between the ligand and the receptor. Similarly, docking studies on other pyridine and acetamide derivatives have shown that these moieties can form crucial hydrogen bonds and other interactions with amino acid residues in the active sites of various enzymes. For this compound, it can be hypothesized that the pyridine nitrogen, the amide carbonyl oxygen, and the amino group could act as key hydrogen bond acceptors and donors in interactions with biological targets.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |

| N-phenyl-N-(pyridin-4-yl)acetamide |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide |

| 2-amino 5-methyl pyridinium salicylate |

Assessment of Binding Affinities (Theoretical)

Detailed theoretical assessments of the binding affinities for this compound with specific protein targets are not documented in existing literature. Computational studies typically employ molecular docking simulations to predict the binding energy and interaction modes of a ligand within the active site of a receptor. This process involves generating a three-dimensional model of the compound and "docking" it into the binding pocket of a target protein. The resulting binding affinity values, usually expressed in kcal/mol, indicate the stability of the ligand-protein complex. However, without specific studies on this compound, no such data can be presented.

In Silico Prediction of Reactivity and Mechanistic Pathways

The prediction of chemical reactivity and the elucidation of potential mechanistic pathways through computational methods are fundamental aspects of in silico modeling. Techniques such as Density Functional Theory (DFT) are often utilized to calculate electronic properties, such as frontier molecular orbitals (HOMO and LUMO), which help in understanding a molecule's reactivity. These calculations can predict sites susceptible to nucleophilic or electrophilic attack and can model the transition states of potential reactions. Regrettably, specific in silico reactivity analyses or proposed mechanistic pathways for this compound have not been reported in scientific literature.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics tools and QSAR modeling are powerful approaches for predicting the biological activity of compounds based on their physicochemical properties and structural features. A QSAR model is a mathematical equation that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors.

For a QSAR study on this compound to be conducted, a dataset of structurally related compounds with experimentally determined biological activities would be required. From this data, a model could be developed to predict the activity of new compounds, including this compound. Research on related N-(pyridin-4-ylmethyl)aniline derivatives has successfully employed 3D-QSAR models to predict their biological activity as KDR inhibitors. Similarly, QSAR models have been developed for other pyridine derivatives to predict their anticancer activities. However, a specific QSAR model that includes or is designed for this compound is not available.

Without dedicated computational studies, the theoretical assessment of this compound's bioactivity and reactivity remains speculative. Future research initiatives would be necessary to generate the specific data required for a comprehensive in silico analysis as outlined.

Preclinical Biological Activity and Mechanistic Investigations of 2 Amino N Pyridin 4 Ylmethyl Acetamide Derivatives

In Vitro Pharmacological Profiling and Target Identification

Enzyme Inhibition Assays

Derivatives of the 2-Amino-N-pyridin-4-ylmethyl-acetamide scaffold have been investigated for their ability to inhibit several key enzymes implicated in disease pathways.

IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta): IKKβ is a critical enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation. nih.gov Inhibition of IKKβ is a valid therapeutic target for managing inflammatory diseases and certain cancers. nih.gov Studies on various pyridine (B92270) derivatives have demonstrated their potential as IKKβ inhibitors. nih.govgoogle.com For instance, a series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives were the subject of a quantitative structure-activity relationship (QSAR) model to predict their inhibitory concentration against IKKβ, indicating that the pyridine scaffold is a promising backbone for designing potent inhibitors of this enzyme. nih.gov While IKKβ inhibition is crucial for controlling the canonical NF-κB pathway, selective inhibition of IKKβ over the related IKKα isoform remains a challenge, as many inhibitors show activity against both. nih.gov

Aminoacyl-tRNA Synthetases (ARS): These essential enzymes are responsible for attaching amino acids to their corresponding tRNAs, a crucial step in protein synthesis. mdpi.com Their necessity for cell viability makes them attractive targets for antimicrobial agents. mdpi.com Several inhibitors of ARS are being explored as new antibacterials. plos.org Structurally related compounds, such as 2-amino-N-(arylsulfinyl) acetamide (B32628) derivatives, have been identified as inhibitors of leucyl-tRNA synthetase (LeuRS), demonstrating antibacterial activity across multiple bacterial strains with MIC values ranging from 0.25 to >64 mg/L. google.com The development of high-throughput screening systems for mammalian ARS inhibitors is also underway, aiming to identify small molecules that can interfere with the increased demand for translation in tumor cells. nih.gov

12-Lipoxygenase: Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammation. Pyridine analogs of acetaminophen have been studied for their ability to inhibit enzyme-catalyzed lipid peroxidation by both cyclooxygenases (COX) and lipoxygenases. nih.govmdpi.com While acetaminophen itself does not significantly inhibit soybean lipoxygenase-1 (sLOX-1), certain pyrimidine analogs demonstrated superior inhibitory activity compared to the parent compound. nih.govmdpi.com This suggests that the pyridine and related heterocyclic scaffolds can be modified to effectively target the lipoxygenase pathway.

Receptor Binding and Antagonist Studies

The interaction of this compound derivatives with specific cell surface receptors has been a key area of investigation, particularly in the context of neurological and inflammatory disorders.

Adenosine A2A Receptor: The Adenosine A2A receptor plays a significant role in regulating neurotransmission in the brain, and its antagonists are being investigated for neurodegenerative conditions like Parkinson's disease. nih.gov A2A receptor antagonists are believed to offer neuroprotection by reducing neuroinflammation. nih.gov Several studies have demonstrated that selective A2A antagonists can improve motor symptoms in Parkinson's disease by modulating dopaminergic signaling in the striatum. nih.gov In the context of neuroinflammation, which is a common element in diseases like Alzheimer's, A2A antagonists have been shown to counteract the effects of activated microglial cells and the release of pro-inflammatory mediators. nih.gov The pyridine scaffold is a component of various molecules designed to selectively block A2A receptors. nih.gov

P2Y14 Receptor (P2Y14R): The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars and is implicated in inflammatory responses. The development of antagonists for this receptor is a therapeutic strategy for conditions involving sterile inflammation. nih.gov Research in this area has involved the synthesis of tethered glycoconjugates of a naphthalene- and piperidine-containing antagonist (PPTN). nih.gov These studies, which explore modifications to a core antagonist scaffold to improve properties like aqueous solubility and receptor binding affinity, have produced P2Y14R antagonists with nanomolar binding affinity and demonstrated protective effects in animal models of allergic asthma and neuropathic pain. nih.gov

Cellular Pathway Modulation Studies

Investigations have extended to the molecular level, examining how these compounds modulate critical intracellular signaling pathways.

WNT/β-catenin Signaling Pathway: Aberrant activation of the Wnt signaling pathway is a critical factor in the development of various cancers. frontiersin.org This pathway, when activated, leads to the accumulation and nuclear translocation of β-catenin, which then induces the expression of target genes involved in proliferation and differentiation. frontiersin.org A series of pyridinyl acetamide derivatives were identified as potent and selective inhibitors of Porcupine, a key enzyme required for the secretion of Wnt ligands. frontiersin.org By blocking Wnt secretion, these compounds effectively inhibit pathway activation. frontiersin.org Furthermore, pyridinyl imidazole compounds have been shown to suppress the Wnt/β-catenin signaling pathway by inhibiting β-catenin-dependent transcriptional activity, independent of p38 MAPK inhibition. plos.org

NLRP3/GSDMD Pathway: The NLRP3 inflammasome is an intracellular sensor that responds to danger signals by activating caspase-1, which in turn cleaves Gasdermin D (GSDMD). rsc.orgresearchgate.net The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to the release of inflammatory cytokines like IL-1β and IL-18 and a form of inflammatory cell death called pyroptosis. rsc.orgmdpi.com This pathway is a key component of the innate immune response but its dysregulation can contribute to immunopathology. researchgate.net GSDMD-mediated pyroptosis is implicated in a variety of diseases, including infections, metabolic disorders, and neurodegenerative diseases. mdpi.com While direct studies linking this compound derivatives to this pathway are emerging, the modulation of inflammatory pathways is a key therapeutic goal for compounds targeting NLRP3 or GSDMD.

Cytotoxicity and Antiproliferative Activity in Cell Lines

A significant focus of preclinical research has been the evaluation of the anticancer potential of pyridine-based acetamide derivatives against various cancer cell lines. These compounds have demonstrated notable cytotoxicity and antiproliferative effects through diverse mechanisms.

Derivatives have been shown to be effective against a wide range of human cancer cell lines, including those of breast, colon, and liver cancer. For example, certain 2-substituted-4-amino-thieno[2,3-d]pyrimidines showed potent antiproliferative effects against the MCF-7 breast cancer cell line, with one compound exhibiting an IC50 value of 4.3 ± 0.11 µg/mL. researchgate.net Spiro-pyridine derivatives have also shown promising activity against Caco-2 colon cancer cells, with IC50 values lower than the standard drug Doxorubicin. nih.gov

In addition to direct cytotoxicity, some derivatives act as reversal agents against P-glycoprotein-mediated multidrug resistance (MDR). One 2-((pyridin-4-ylmethyl)amino)nicotinamide derivative was highly potent in reversing adriamycin resistance in K562/A02 cells, with an EC50 of 119.6 ± 6.9 nM, by inhibiting the P-gp efflux pump. biointerfaceresearch.com

| Derivative Class | Cell Line(s) | Activity Metric | Notable Finding |

|---|---|---|---|

| 2-((Pyridin-4-ylmethyl)amino)nicotinamides | K562/A02 (Leukemia) | EC50 | Potent reversal of multidrug resistance (EC50 = 119.6 nM). biointerfaceresearch.com |

| Pyridine-ureas | NCI-60 cell line panel | Mean % Inhibition | Broad anti-proliferative activity with mean inhibition up to 49%. nih.gov |

| Pyridinethiones / Thienopyridines | HCT-116, HepG-2, MCF-7 | IC50 | Selective activity against colon and liver cancer cells. rsc.org |

| Spiro-pyridines | Caco-2 (Colon), HepG-2 (Liver) | IC50 | Showed higher activity than Doxorubicin in Caco-2 cells (IC50 = 7.83 µM). nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (Breast) | IC50 | Potent activity against MCF-7 cells (IC50 = 4.3 µg/mL). researchgate.net |

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of this class of compounds has been substantiated in various cellular models, primarily through their ability to modulate the production of inflammatory mediators.

Studies on acetamide derivatives have demonstrated their capacity to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as J774.A1. For instance, certain acetamide compounds significantly reduced ROS production in macrophages induced by tert-butyl hydroperoxide. This indicates an ability to interfere with oxidative stress, a key component of the inflammatory response.

Furthermore, research on related heterocyclic systems like imidazo[1,2-a]pyridinyl acetamides has confirmed significant anti-inflammatory activity. Modification of thiazolo[4,5-b]pyridine structures with chloroacetamide substituents also led to compounds with measurable anti-inflammatory effects. These findings underscore the versatility of the pyridine-acetamide scaffold in generating molecules that can effectively quell inflammatory responses at the cellular level.

| Derivative Class | Cellular Model | Measured Endpoint | Result |

|---|---|---|---|

| Acetamide Derivatives | J774.A1 Macrophages | ROS Production | Significant reduction in tBOH-induced ROS. |

| Acetamide Derivatives | J774.A1 Macrophages | NO Production | Inhibition of LPS-stimulated NO production. |

| Imidazo[1,2-a]pyridinyl Acetamides | In vivo (Carrageenan-induced edema) | Inhibition of Edema | Showed significant anti-inflammatory activity. |

| Thiazolo[4,5-b]pyridines with Chloroacetamide Substituents | In vivo (Carrageenan-induced edema) | Inhibition of Edema | Demonstrated anti-inflammatory effects comparable to Ibuprofen. |

Antimicrobial Efficacy in Bacterial Strains

Derivatives of this compound have shown promising activity against a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species. The antimicrobial effect is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A variety of pyridine-containing structures have been synthesized and tested. For example, novel aurone derivatives bearing acetamido groups demonstrated activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Mycobacterium smegmatis. frontiersin.org Similarly, new acetamide derivatives have been assessed for their efficacy against Streptococcus pyogenes, E. coli, and Proteus mirabilis, with some compounds showing significant inhibition zones. The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes, such as aminoacyl-tRNA synthetases. google.com

| Derivative Class | Bacterial Strain(s) | Activity Metric (Unit) | Result Range |

|---|---|---|---|

| Acetamido Aurones | S. aureus, B. subtilis, E. coli, M. smegmatis | MIC (µM) | Active compounds showed varying levels of potency. frontiersin.org |

| Acetamide Derivatives | S. pyogenes, E. coli, P. mirabilis | Inhibition Zone (mm) | Significant antibacterial properties observed. |

| 2-amino-N-(arylsulfinyl) acetamides (LeuRS inhibitors) | E. coli, S. pneumoniae, H. influenzae | MIC (mg/L) | 0.25 to >64. google.com |

| 2-amino-4-chloropyridine Schiff bases | S. aureus, B. cereus, E. coli | MIC (µg/ml) | Potent compounds showed MICs from 2-11 µg/ml. mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | MIC (µg/mL) | 2 to 32. |

In Vivo Preclinical Studies in Animal Models

Derivatives of this compound have been investigated in a variety of preclinical animal models to determine their therapeutic potential across a range of diseases, including inflammatory conditions, neurodegenerative disorders, and infectious diseases. These in vivo studies are critical for establishing efficacy and understanding the pharmacological effects of these compounds in a whole-organism context.

Rheumatoid Arthritis: The therapeutic potential of pyridine derivatives has been demonstrated in rodent models of rheumatoid arthritis (RA). One notable example is the pyridinone derivative AMC3, which incorporates a substituted phenyl acetamide fragment. nih.gov In a rat model of RA, this compound was found to effectively control pain hypersensitivity, a key symptom of the disease. nih.gov The efficacy of related acetamide derivatives has also been explored. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was shown to significantly ameliorate disease severity in a rat model of adjuvant-induced arthritis. archivepp.com Treatment with NA-2 reversed paw edema and body weight reduction and was associated with a significant decrease in the serum levels of proinflammatory cytokines such as TNF-α and IL-1β. archivepp.com

Acute Gouty Arthritis: Animal models are essential for the preclinical evaluation of anti-gout therapies. nih.gov The most common and well-established models for acute gouty arthritis involve the intra-articular injection of monosodium urate (MSU) crystals into the joints of rodents (mice, rats) or rabbits. nih.govresearchgate.net This procedure induces a rapid inflammatory response characterized by swelling, neutrophil infiltration, and the release of inflammatory mediators, closely mimicking the acute gouty flares seen in humans. nih.govresearchgate.netnih.gov These models, including the MSU air pouch model and direct joint injection, provide a robust platform for assessing the anti-inflammatory and urate-lowering effects of new chemical entities. nih.govresearchgate.net While these models are ideally suited for testing the efficacy of this compound derivatives, specific in vivo efficacy data for this class of compounds in gout models were not identified in the reviewed literature.

The neuroprotective potential of aminopyridine compounds has been investigated in preclinical models of Parkinson's disease (PD). The compound 4-Aminopyridine (4-AP), a related aminopyridine structure, has shown significant therapeutic effects in the 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD. Current time information in Ingham County, US.

In these studies, administration of 4-AP provided protection against the neurotoxic effects of MPTP. Key findings include:

Neuroprotection: 4-AP inhibited the loss of dopaminergic neurons in the substantia nigra and prevented the depletion of dopamine in the striatum. Current time information in Ingham County, US.

Motor Function: The compound attenuated MPTP-induced motor deficits, as confirmed by behavioral assessments in the open field and rotarod tests. Current time information in Ingham County, US.

Mechanism of Action: The neuroprotective effects of 4-AP are linked to its ability to reduce oxidative stress and apoptosis. Current time information in Ingham County, US. Treatment with 4-AP significantly attenuated the increase in malondialdehyde (MDA) levels and restored the levels of superoxide dismutase (SOD), an important antioxidant enzyme. Current time information in Ingham County, US. Furthermore, it counteracted the MPTP-induced decrease in the anti-apoptotic protein Bcl-2 and inhibited the activation of the pro-apoptotic protein Caspase-3. Current time information in Ingham County, US.

These results suggest that aminopyridine-based structures may offer a promising therapeutic strategy for mitigating the progressive neurodegeneration characteristic of Parkinson's disease. Current time information in Ingham County, US.

Derivatives of pyridine and acetamide have demonstrated promising efficacy in animal models of mycobacterial infections. In one study, a novel oxazolidinone derivative containing an acetamide group, (S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl)acetamide, was evaluated in a zebrafish model infected with Mycobacterium marinum. This compound exhibited potent bactericidal effects, achieving an approximate 2.2-log reduction in the bacterial load.

In a separate line of research, a novel pyridine carboxamide derivative, designated as compound 10c, was tested in a murine model of tuberculosis. This compound led to a statistically significant decrease in colony-forming units (CFU) in the spleens of infected mice. Biochemical investigations suggested that its mechanism of action involves the disruption of methionine metabolism rather than the folate pathway.

The pharmacological profiles of aminopyridine and acetamide derivatives have been characterized across a diverse set of preclinical models, revealing a broad range of biological activities beyond inflammation and neuroprotection. A series of 2-substituted-pyridine derivatives underwent pharmacological evaluation and demonstrated significant activity in models of neurological and systemic conditions. nih.gov

Key pharmacological activities identified include:

Anticonvulsant Activity: Several compounds were found to be highly active against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov

Motor Activity Modulation: Certain derivatives significantly decreased elevated motor activity in tests for amphetamine-antagonistic effects. nih.gov

Antihistaminic Effects: Some derivatives exhibited significant blocking of histamine-induced contractions in isolated guinea pig ileum, indicating antihistaminic properties. nih.gov

Cardiovascular Effects: Sympathetic blocking activity was observed with a few of the tested aminopyridine derivatives. nih.gov

This broad pharmacological characterization highlights the versatility of the aminopyridine scaffold, suggesting its potential as a foundational structure for developing therapies targeting the central nervous system, allergic responses, and cardiovascular conditions. nih.gov

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of these compounds by systematically modifying the core structure. nih.gov

A review of the antiproliferative activity of various pyridine derivatives revealed several key SAR trends. nih.gov The presence, number, and position of specific functional groups were found to significantly enhance or diminish activity against cancer cell lines. nih.gov

Key SAR findings for antiproliferative activity include:

Enhancing Groups: The introduction of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups generally enhances antiproliferative effects. nih.gov

Positional and Quantitative Effects: Increasing the number of methoxy groups on the structure tends to increase activity, as reflected by lower IC50 values. nih.gov For example, a derivative with three -OMe groups was more active than one with two, and a derivative with six -OMe groups was more active still. nih.gov

Detrimental Groups: The presence of halogen atoms (e.g., Br, Cl, F) or other bulky groups on the pyridine ring was generally found to result in lower antiproliferative activity. nih.gov

The following table summarizes the impact of specific substitutions on the antiproliferative activity of pyridine derivatives based on published data. nih.gov

| Derivative Modification | Number of Substituents | Resulting Antiproliferative Activity (IC50) |

|---|---|---|

| Addition of Methoxy (-OMe) Groups | 2 | >50 µM |

| Addition of Methoxy (-OMe) Groups | 3 | 12 µM |

| Addition of Methoxy (-OMe) Groups | 4 | <25 µM |

| Addition of Methoxy (-OMe) Groups | 6 | 1.0 µM |

| Addition of Hydroxyl (-OH) Groups | 1 | 4.75 mM |

| Addition of Hydroxyl (-OH) Groups | 2 | 0.91 mM |

These SAR studies underscore the importance of precise chemical modifications to the pyridine scaffold for optimizing pharmacological activity. nih.gov

Exploration of Substituent Effects on the Acetamide Moiety

The acetamide moiety of this compound is a critical component for establishing interactions with biological targets. Altering the substituents on this part of the molecule can significantly impact the compound's pharmacological properties. Research into related chemical structures, such as N-substituted acetamide derivatives, has provided a framework for understanding these structure-activity relationships (SAR).

One area of exploration involves the synthesis of N-aryl-2-bromoacetamides, which can then be reacted with other molecules to create a diverse library of compounds. For instance, a study on acetamide derivatives bearing an azinane and 1,3,4-oxadiazole core revealed that the nature of the substituent on the phenyl ring of the acetamide moiety plays a crucial role in antibacterial activity. In this particular study, the presence of a 2-methylphenyl group resulted in the most potent growth inhibitor against several bacterial strains, including Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa semanticscholar.org. This highlights how even a small methyl group can significantly influence biological outcomes.

The general findings from these and other studies on related acetamide derivatives indicate that the size, electronics, and lipophilicity of the substituents can all modulate the biological activity. These insights can be applied to the rational design of novel this compound derivatives with improved potency and selectivity.

| Substituent on Acetamide Moiety | Observed Effect on Biological Activity (in related systems) | Reference Compound Class |

|---|---|---|

| 2-Methylphenyl | Enhanced antibacterial activity against various strains | Azinane-bearing 1,3,4-oxadiazole |

| Various N1 acetamide and C3 amide groups | Modulated HIV-1 integrase inhibition, antiviral activity, and protein binding | Naphthyridinone |

Rational Design Based on Binding Site Information

Rational drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and selectivity. This approach is particularly relevant for the development of novel derivatives of this compound.

A key principle of rational design is to identify and target specific features of the binding site. For example, in the design of cholinesterase inhibitors, researchers have developed 2-amino-pyrimidine and 2-amino-pyridine derivatives as dual binding site inhibitors researchgate.net. These molecules were designed with two aromatic groups separated by a flexible linker to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme researchgate.net. This strategy of targeting multiple interaction points can lead to highly potent and selective inhibitors.

The process of rational design often involves computational modeling to predict how a designed molecule will fit into the binding site and to estimate its binding affinity. This can be followed by chemical synthesis and biological testing to validate the design. For instance, in the development of inhibitors for GlcN-6-P synthase, a "biomimicking" strategy was employed to design novel 2-Amino-4-Methylthiazole analogues nih.gov. This approach involves designing molecules that mimic the natural substrate or transition state of the enzyme.

The general workflow for the rational design of this compound derivatives would involve:

Identifying a biological target: This could be an enzyme or receptor implicated in a disease of interest.

Obtaining the 3D structure of the target: This is typically done through X-ray crystallography or cryo-electron microscopy.

Analyzing the binding site: Identifying key amino acid residues, hydrophobic pockets, and hydrogen bonding opportunities.

Designing novel derivatives: Using computational tools to design molecules that complement the binding site.

Chemical synthesis: Synthesizing the designed compounds.

Biological evaluation: Testing the synthesized compounds for their ability to bind to the target and elicit the desired biological response.

This iterative process of design, synthesis, and testing can lead to the development of highly optimized drug candidates.

Chemical Biology Applications and Development of Research Probes

Derivatives of this compound also have the potential to be developed into valuable research tools for chemical biology. Chemical probes are small molecules that are used to study biological systems by selectively interacting with a specific protein or pathway. These probes can be used to understand the function of a protein, validate it as a drug target, or to image biological processes.

A common strategy for developing a chemical probe is to take a known bioactive molecule and modify it to incorporate a reporter tag, such as a fluorescent dye or a radioactive isotope. For example, researchers have developed radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2) nih.govresearchgate.net. By incorporating isotopes such as 131I or 18F, these probes can be used in competitive binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET) nih.gov. PET imaging with such probes could allow for the non-invasive monitoring of EAAT2 expression in the brain, which is relevant for studying neurodegenerative diseases nih.govresearchgate.net.

Similarly, 2-amino-4-methylpyridine analogues have been developed as potential PET tracers for imaging inducible nitric oxide synthase (iNOS), an enzyme involved in inflammation nih.gov. By radiolabeling these compounds, researchers can visualize the location and activity of iNOS in living organisms.

The development of a research probe from a this compound derivative would typically involve:

Identifying a potent and selective derivative: The starting point is a compound with high affinity for the target of interest.

Choosing an appropriate reporter tag: This will depend on the intended application (e.g., fluorescence for microscopy, radioisotope for PET).

Synthesizing the probe: Chemically attaching the reporter tag to the parent molecule in a way that does not significantly disrupt its binding to the target.

Validating the probe: Demonstrating that the probe retains its high affinity and selectivity for the target and that the reporter tag provides a measurable signal.

Such probes can be invaluable for basic research and for the development of new diagnostic and therapeutic agents.

| Compound Class | Application | Reporter Tag/Method |

|---|---|---|

| 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Molecular probes for EAAT2 | 131I, 18F (for PET imaging) |

| 2-amino-4-methylpyridine analogues | Potential PET tracers for iNOS | 18F |

Coordination Chemistry and Metal Ion Interactions of 2 Amino N Pyridin 4 Ylmethyl Acetamide

Design and Synthesis of 2-Amino-N-pyridin-4-ylmethyl-acetamide as a Chelating Ligand

Design Principles this compound is designed as a flexible chelating agent. Its potential to coordinate with metal ions stems from three distinct functional groups that can act as Lewis bases:

The primary amino group (-NH₂).

The nitrogen atom of the pyridine (B92270) ring.

The carbonyl oxygen atom of the amide group (-C=O).

This arrangement allows the ligand to act in a monodentate, bidentate, or potentially tridentate fashion. As a chelating ligand, it can form stable five- or six-membered rings with a central metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. For instance, simultaneous coordination of the primary amino nitrogen and the amide oxygen would form a stable five-membered ring. Alternatively, coordination involving the primary amino nitrogen and the pyridine nitrogen could form a six-membered ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used.

Synthesis A plausible and efficient synthesis of this compound can be envisioned through a standard peptide coupling reaction. A common route involves the acylation of 4-(aminomethyl)pyridine with an N-protected glycine derivative.

A typical synthetic procedure would be:

Protection: Glycine is first protected at its amino terminus, for example, with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-glycine.

Activation: The carboxylic acid of N-Boc-glycine is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling: The activated N-Boc-glycine is then reacted with 4-(aminomethyl)pyridine in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the amide bond.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, to yield the desired product, this compound.

The resulting ligand can be purified using standard techniques like column chromatography or recrystallization.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Ca(II))

The coordination behavior of this compound is expected to vary depending on the specific metal ion. The electronic configuration, preferred coordination number, and geometry of the metal ion are key determinants of the final complex structure.

Copper (II): As a d⁹ metal ion, Cu(II) is subject to Jahn-Teller distortion. It typically forms four- or six-coordinate complexes, often with a tetragonally distorted octahedral or square pyramidal geometry researchgate.netresearchgate.net. It is anticipated that the ligand would coordinate to Cu(II) in a bidentate or tridentate fashion, utilizing its nitrogen and oxygen donor atoms. Studies on similar pyridine-amide ligands show that the amide oxygen and the pyridine nitrogen often form chelate rings with Cu(II) mdpi.comresearchgate.net.

Nickel (II): This d⁸ ion commonly forms six-coordinate octahedral complexes, which are paramagnetic. With a strong field ligand, it can also form four-coordinate square planar complexes, which are diamagnetic. Given the nature of the N and O donors, an octahedral geometry of the type [Ni(L)₂(H₂O)₂]²⁺, where L is the ligand, is highly probable uobaghdad.edu.iq.

Zinc (II): With a filled d¹⁰ electronic configuration, Zn(II) is flexible in its coordination geometry but most commonly adopts a four-coordinate tetrahedral geometry. The resulting complexes are diamagnetic and colorless unless the ligand itself is colored. The ligand is expected to chelate Zn(II) through its nitrogen and oxygen donors cyberleninka.ru.

Calcium (II): As a large alkaline earth metal ion, Ca(II) is a hard Lewis acid and prefers coordination with hard donors like the carbonyl oxygen of the amide group. Its coordination number is flexible, typically ranging from six to eight, and its coordination geometry is often irregular.

The relative stability of these metal complexes is predicted to follow the Irving-Williams series for divalent metal ions: Ca(II) << Ni(II) < Cu(II) > Zn(II).

Spectroscopic Characterization of Metal Complexes (UV-Vis, IR, NMR)

Spectroscopic methods are essential for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy The formation of a metal complex is expected to cause significant shifts in the vibrational frequencies of the ligand's functional groups. These changes provide direct evidence of coordination.

| Functional Group | Vibrational Mode | Approx. Wavenumber (cm⁻¹) in Free Ligand | Expected Shift Upon Coordination | Reason for Shift |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3400-3200 | Shift to lower frequency | Weakening of N-H bond upon coordination of N atom |

| Amide (-C=O) | C=O Stretch (Amide I) | ~1660 | Shift to lower frequency (~10-40 cm⁻¹) | Coordination of carbonyl oxygen weakens the C=O double bond nih.gov |

| Pyridine Ring | C=N/C=C Stretch | 1600-1450 | Shift to higher frequency | Coordination of pyridine N alters ring electron density and vibrational modes |

| New Bands | M-N / M-O Stretch | N/A | Appearance of new bands | Formation of new metal-ligand bonds in the far-IR region (600-400 cm⁻¹) |

UV-Visible (UV-Vis) Spectroscopy This technique is particularly informative for complexes of transition metals with unfilled d-orbitals, such as Cu(II) and Ni(II), as it probes electronic transitions.

For Ni(II) complexes: In an octahedral field, three spin-allowed d-d transitions are typically observed, corresponding to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states .

For Cu(II) complexes: A single, broad absorption band is usually observed in the visible region (around 600-800 nm), corresponding to d-d transitions within the distorted octahedral or square planar environment mdpi.com.

For Zn(II) and Ca(II) complexes: As these ions have filled (d¹⁰) or empty (d⁰) d-orbitals, no d-d transitions occur. Their UV-Vis spectra are typically dominated by the ligand's internal π→π* and n→π* transitions. Shifts in these bands upon complexation can provide evidence of coordination nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for characterizing diamagnetic complexes, such as those of Zn(II) and Ca(II).

¹H NMR: Upon coordination, the protons closest to the metal binding sites (e.g., the -CH₂- protons adjacent to the amine and pyridine groups) are expected to experience a downfield shift due to the deshielding effect of the metal ion ias.ac.in.

¹³C NMR: Similar shifts are anticipated for the carbon atoms of the pyridine ring and the carbonyl group.

Paramagnetic Complexes: For paramagnetic ions like Cu(II) and Ni(II), NMR signals are often significantly broadened, sometimes beyond detection, due to rapid nuclear relaxation induced by the unpaired electrons. This line broadening itself can be diagnostic of complex formation.

Thermodynamic and Kinetic Studies of Complex Formation

These constants are commonly determined by potentiometric or spectrophotometric titrations. The high stability of complexes formed by this compound would be attributed to the chelate effect.

| Metal Ion | Typical log β₁₁ (1:1 Complex) | Comments |

|---|---|---|

| Cu(II) | 8 - 10 | Highest stability as predicted by the Irving-Williams series researchgate.net |

| Ni(II) | 6 - 8 | Forms stable complexes, often octahedral |

| Zn(II) | 5 - 7 | Stable, typically tetrahedral complexes |

| Ca(II) | 2 - 4 | Weaker interaction due to preference for hard oxygen donors and lower charge density |

Kinetics Kinetic studies investigate the rates and mechanisms of complex formation and dissociation. These are often studied using techniques like stopped-flow spectroscopy, which can measure rapid reactions in solution. The rates of ligand substitution are highly dependent on the metal ion. For instance, Cu(II) is known for its very fast ligand exchange rates due to Jahn-Teller lability, while Ni(II) has significantly slower exchange rates. Understanding these kinetics is crucial for applications where the rate of metal binding or release is important.

Potential Research Applications in Metallobiochemistry and Materials Science

The versatile chelating properties of this compound and its metal complexes suggest potential applications in diverse scientific areas.

Metallobiochemistry

Enzyme Mimics: The coordination environment provided by the ligand can be used to model the active sites of metalloenzymes that feature histidine (pyridine-like) and other amino acid residues in their coordination sphere.

Metal Ion Sensing: The ligand could be functionalized with a fluorophore. Upon binding a specific metal ion, a change in fluorescence (e.g., "turn-on" or "turn-off") could enable its use as a selective sensor for that ion in biological systems.

Chelation Therapy: Pyridine-based chelators have been investigated for their ability to sequester excess metal ions implicated in neurodegenerative diseases like Alzheimer's researchgate.net. The strong binding affinity of this ligand for ions like Cu(II) and Zn(II) makes it a candidate for further research in this area.

Materials Science

Coordination Polymers: The ligand is a ditopic linker, meaning it can bind to two different metal centers simultaneously (e.g., through the pyridine nitrogen and the terminal amino group). This property allows it to be used as a building block for constructing one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) mdpi.comresearchgate.net. These materials have applications in gas storage, separation, and catalysis.

Catalysis: Transition metal complexes are widely used as catalysts. Complexes of this compound could be screened for catalytic activity in various organic reactions, such as oxidation or polymerization, where the ligand can stabilize the metal center and modulate its reactivity.

Future Research Directions and Translational Perspectives

Development of 2-Amino-N-pyridin-4-ylmethyl-acetamide as a Building Block in Complex Molecular Synthesis

The structure of this compound, featuring reactive amino and amide groups, makes it a valuable starting material, or "building block," for constructing more complex molecules. Organic chemists can utilize these functional groups to forge new chemical bonds, assembling intricate molecular architectures. semanticscholar.org This modular approach is central to modern drug discovery, allowing for the systematic creation of diverse compound libraries.

Future synthetic efforts could focus on:

Elaboration of the Amino Group: The primary amine is a key reaction point. It can be modified through acylation, alkylation, or arylation to introduce new molecular fragments. This allows for the exploration of how different substituents impact the molecule's properties and biological activity.

Modification of the Acetamide (B32628) Linker: The acetamide group can be altered, for instance, by replacing it with other linkers to change the spacing and flexibility between the pyridine (B92270) and amine moieties. This can fine-tune the molecule's ability to bind to its biological target.

Functionalization of the Pyridine Ring: The pyridine ring itself can be substituted with various chemical groups. Due to its basic nature, the pyridine scaffold can readily form stable salts and undergo substitution reactions, allowing for easy conversion into different functional derivatives. nih.gov These modifications can influence the compound's solubility, electronic properties, and interaction with target proteins. mdpi.comnih.gov

By strategically combining these modifications, researchers can generate a vast array of novel compounds, each with the potential for unique therapeutic applications. This building block-based approach accelerates the discovery of new drug candidates by enabling the rapid and efficient synthesis of diverse molecular structures. nih.gov

Exploration of Novel Biological Targets for Pyridinylmethyl Acetamide Scaffolds

The pyridinylmethyl acetamide scaffold has already demonstrated its versatility by targeting a range of biological entities implicated in various diseases. This "privileged structure" status suggests that many more therapeutic targets may be identified. mdpi.com

Known and Potential Biological Targets for Pyridinylmethyl Acetamide Derivatives:

| Therapeutic Area | Biological Target/Pathway |

| Oncology | Porcupine (Wnt Signaling Pathway) nih.gov |

| VEGFR2 Kinase mdpi.com | |

| Neurological Disorders | Monoamine Transporters (e.g., DAT) nih.gov |

| SLACK Potassium Channels | |

| Infectious Diseases | Antifungal Targets researchgate.net |

| Inflammation | Anti-inflammatory Pathways researchgate.net |

Future research will likely expand this list significantly. High-throughput screening campaigns, where large libraries of pyridinylmethyl acetamide derivatives are tested against a wide panel of biological targets, will be instrumental in this discovery process. Furthermore, as our understanding of disease biology grows, new potential targets will emerge, for which this versatile scaffold can be adapted. For example, derivatives have been explored for activities such as antidepressant, tranquilizer, anticonvulsant, and antimicrobial effects. nih.gov The inherent chemical properties of the pyridine scaffold, such as its ability to form hydrogen bonds, contribute to its capacity to interact with a wide range of enzymes and receptors. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand how pyridinylmethyl acetamide compounds work at a cellular level, future research will increasingly rely on "omics" technologies. These high-throughput methods allow for the comprehensive analysis of large sets of biological molecules, such as proteins (proteomics), genes (genomics), and metabolites (metabolomics).

Proteomics , in particular, offers a powerful lens to study the mechanism of action. nih.gov By comparing the protein expression profiles of cells before and after treatment with a compound like this compound, researchers can identify which proteins are affected. nih.govnih.gov

Potential Applications of Proteomics:

Target Deconvolution: If a compound is discovered through phenotypic screening (i.e., it has a desired effect on cells, but the direct target is unknown), proteomics can help identify the protein(s) it binds to.

Pathway Analysis: Proteomics can reveal changes in entire signaling pathways, providing a global view of the compound's cellular effects beyond its primary target. researchgate.net

Biomarker Discovery: By analyzing tissues or bodily fluids, proteomics can identify proteins that indicate whether a drug is having its intended effect or causing off-target toxicity. nih.govmdpi.com

Integrating proteomics with other omics data will provide a systems-level understanding of the biological activities of these compounds. This deep mechanistic insight is crucial for optimizing drug candidates and predicting their effects in more complex biological systems. mdpi.com

Strategic Development of Next-Generation Analogs with Improved Biological Profiles for Preclinical Research

The ultimate goal of medicinal chemistry research is to develop drug candidates with optimal properties for clinical use. This involves a process of iterative design, synthesis, and testing known as the structure-activity relationship (SAR) study. SAR studies systematically investigate how modifying a molecule's structure affects its biological activity. mdpi.com

For the this compound scaffold, future SAR campaigns will focus on improving several key parameters:

Potency: Increasing the compound's activity at its target, so that lower concentrations are needed for a therapeutic effect.

Selectivity: Ensuring the compound binds strongly to its intended target but weakly to other proteins to minimize side effects. For example, research on modafinil analogues aimed to improve binding affinity for the dopamine transporter (DAT) while maintaining selectivity over the serotonin transporter (SERT). nih.gov

Pharmacokinetics: Optimizing how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This includes enhancing stability and ensuring it can reach its target tissue.

The insights gained from these studies will guide the rational design of next-generation analogs. For instance, studies on inhibitors for human equilibrative nucleoside transporters (ENTs) showed that modifications to different parts of a parent molecule could significantly change inhibitory potency and selectivity for ENT1 versus ENT2. frontiersin.orgpolyu.edu.hk By combining SAR data with computational modeling, researchers can predict which structural modifications are most likely to lead to improved biological profiles, accelerating the journey from a promising chemical scaffold to a preclinical drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.